5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-8-12(17-20-9)16-15(19)13-10(2)21-18-14(13)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDRSXQFYAZEJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the phenyl and methyl groups can be done via substitution reactions using reagents like phenyl halides and methylating agents.
Amidation: The final step involves the formation of the carboxamide group, which can be done by reacting the oxazole derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phenyl halides, methylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler oxazole compounds.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of oxazole compounds can effectively inhibit bacterial growth and biofilm formation. This is particularly relevant in the context of drug-resistant strains of bacteria, where traditional antibiotics fail to provide efficacy .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Isoxazole derivatives have been reported to inhibit key inflammatory pathways and cytokine production. For example, some studies highlight their ability to suppress lipopolysaccharide (LPS)-induced TNF-alpha production in human blood cultures, suggesting potential applications in treating inflammatory diseases .
Immunomodulatory Effects
The immunoregulatory properties of oxazole derivatives have been explored as well. Certain compounds have shown promise in modulating immune responses by inhibiting humoral immune responses while stimulating cellular immunity. This dual action may be beneficial in managing autoimmune diseases or enhancing vaccine responses .
Cancer Therapy
The structural characteristics of this compound suggest potential applications in cancer therapy. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Neurological Disorders
Emerging research indicates that oxazole-based compounds may play a role in treating neurological disorders by acting as modulators of protein-protein interactions involved in neurodegeneration. For instance, they may influence the aggregation of proteins associated with Alzheimer's disease .
Case Studies and Data Tables
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against E. faecium with low toxicity levels. |
| Study 2 | Anti-inflammatory Properties | Showed significant reduction in TNF-alpha production in vitro. |
| Study 3 | Immunomodulation | Induced enhanced antibody production while suppressing certain immune responses. |
| Study 4 | Cancer Cell Apoptosis | Induced apoptosis in various cancer cell lines through targeted pathways. |
Mechanism of Action
The mechanism of action of 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of carboxamide-linked heterocycles. Below is a detailed comparison with analogous derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Replacement of the oxazole with a pyrazole (as in compound 3b) introduces additional nitrogen atoms, increasing hydrogen-bond acceptor count (6 vs.
Biological Relevance: The sulfonamide derivative () exhibits antimicrobial activity, likely due to the sulfonamide group’s ability to inhibit folate synthesis in bacteria . The nitro-thiazole analog () demonstrates the impact of heterocycle substitution: replacing oxazole with thiazole introduces a nitro group, which may enhance redox activity or metabolic stability .
Crystallographic and Interaction Analysis :
- The target compound’s crystal structure reveals planar oxazole rings and intermolecular interactions (e.g., π-π stacking), critical for stability and binding . Similar derivatives, such as those in , exhibit columnar packing via face-centered interactions, influencing solid-state properties .
Metabolic Considerations :
- Sulfonamide derivatives (e.g., ) are prone to enzymatic degradation via ipso-substitution pathways, whereas oxazole-carboxamides may exhibit greater metabolic stability due to reduced susceptibility to hydrolysis .
Biological Activity
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H12N4O3
- CAS Number : 1031496-06-6
Its structure features two oxazole rings and a carboxamide group, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives of oxazole have demonstrated significant antibacterial and antifungal activities against various pathogens. The biological evaluation of related compounds indicated effectiveness against Gram-positive bacteria such as Enterococcus faecium and Staphylococcus aureus .
Anticancer Properties
Studies have highlighted the anticancer potential of oxazole derivatives. For example, compounds with similar structural motifs have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Apoptosis induction |
| 1,2,4-Oxadiazole Derivative | U-937 | 2.41 | Cell cycle arrest at G0-G1 phase |
| Novel Oxazole Compound | HeLa | 10.38 | p53 activation and caspase cleavage |
The anticancer activity is attributed to several mechanisms:
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G0-G1 phase.
- p53 Activation : Some derivatives enhance p53 expression, which plays a crucial role in tumor suppression .
Toxicity Studies
Toxicity assessments using Daphnia magna have indicated that while some derivatives exhibit low toxicity profiles, further optimization is necessary to enhance the therapeutic index without compromising safety .
Study on Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of oxazole derivatives, it was found that certain compounds displayed significant activity against biofilms formed by E. faecium. The results suggested that structural modifications could enhance both antimicrobial and antibiofilm properties .
Clinical Relevance
The potential clinical applications of this compound are being explored in various therapeutic areas, particularly in oncology and infectious diseases. Ongoing research aims to elucidate its full pharmacological profile and optimize its chemical structure for improved efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-phenyl-1,2-oxazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of α-haloketones and amides to form the oxazole core. For example, cyclization under acidic or basic conditions using precursors like 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS 18735-74-5) can yield intermediates, followed by coupling with 5-methyl-1,2-oxazol-3-amine. Purification via flash chromatography (e.g., ethyl acetate/hexane) and recrystallization ensures purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is critical for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while high-resolution MS distinguishes isotopic patterns. Cross-referencing with computational NMR predictions (e.g., DFT calculations) resolves ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation).
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation, monitored by TLC.
- Workup : Sequential extraction with HCl/NaOH removes unreacted reagents .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
- X-ray Crystallography : Definitive confirmation of regiochemistry and stereochemistry, though requires high-quality crystals .
Q. What in silico methods are recommended for predicting biological targets or mechanisms of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB).
- QSAR Models : Train models on oxazole derivatives with known bioactivity (e.g., antimicrobial IC₅₀ values).
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
Q. What strategies enable regioselective functionalization of the oxazole and phenyl rings?
- Methodological Answer :
- Directed Ortho-Metalation : Use LTMP (lithium tetramethylpiperidide) to install substituents at specific positions.
- Protecting Groups : Temporarily block reactive sites (e.g., SEM for amines) during multi-step syntheses.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids for phenyl ring diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
